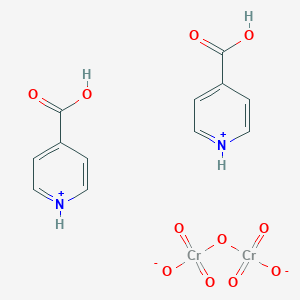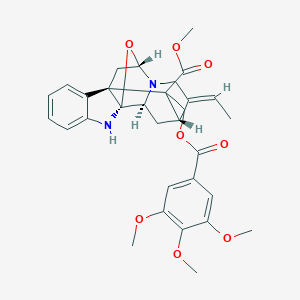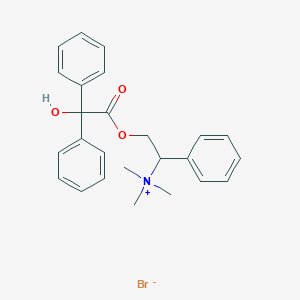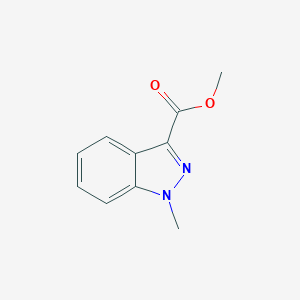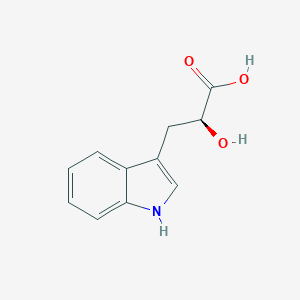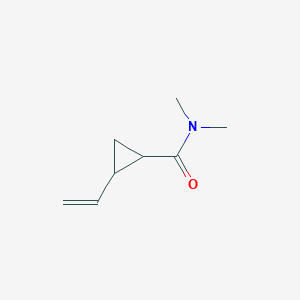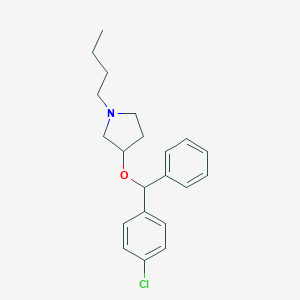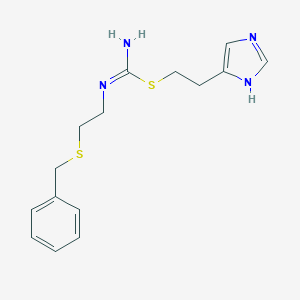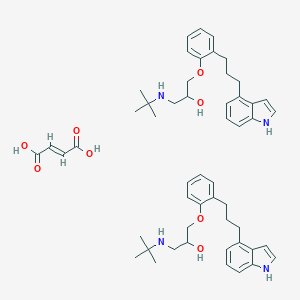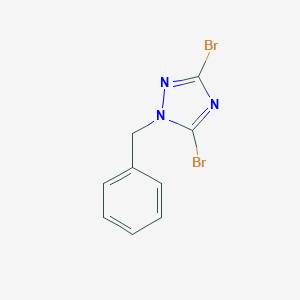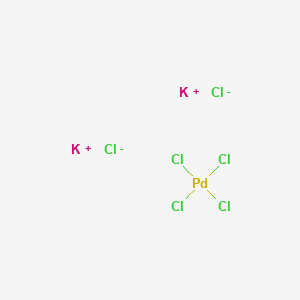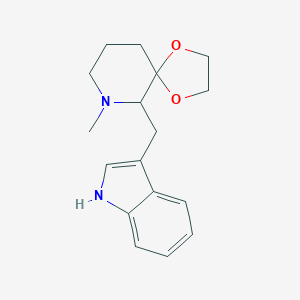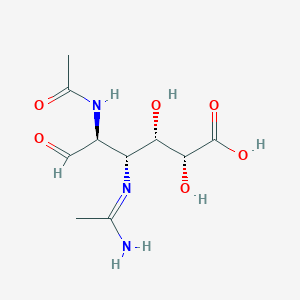
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.
Mechanism Of Action
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.
Biochemical And Physiological Effects
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.
Advantages And Limitations For Lab Experiments
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has limitations, including its limited availability and high cost.
Future Directions
There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown promising results in various fields, and further research is needed to fully understand its potential applications.
Synthesis Methods
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid.
Scientific Research Applications
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has also been used as a drug delivery system due to its ability to bind to specific receptors.
properties
CAS RN |
104602-08-6 |
|---|---|
Product Name |
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid |
Molecular Formula |
C10H17N3O6 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1 |
InChI Key |
DHMWLSNODZWOTC-LURQLKTLSA-N |
Isomeric SMILES |
CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N |
SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
Canonical SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
Other CAS RN |
104602-08-6 |
synonyms |
3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid GulNAcAmA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
